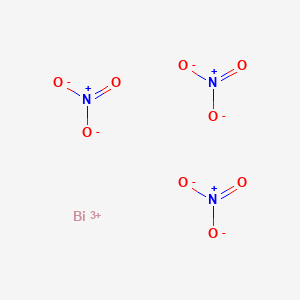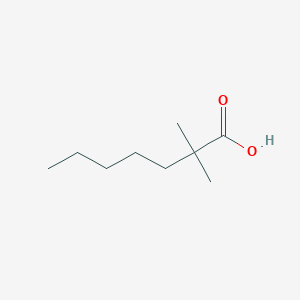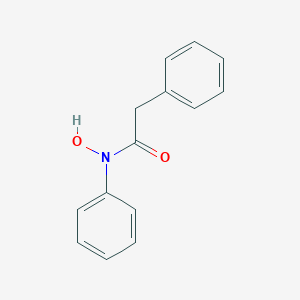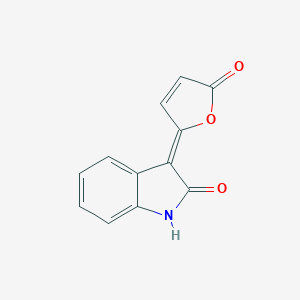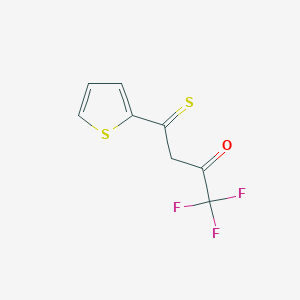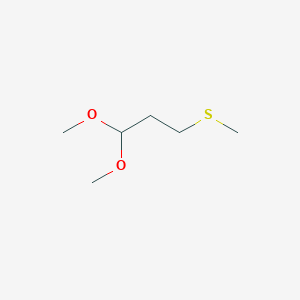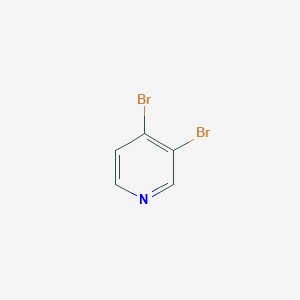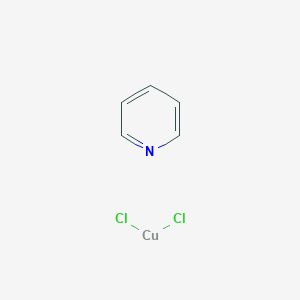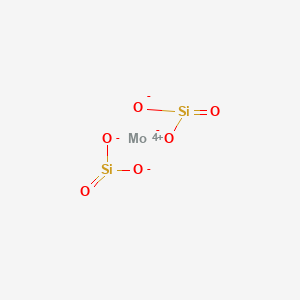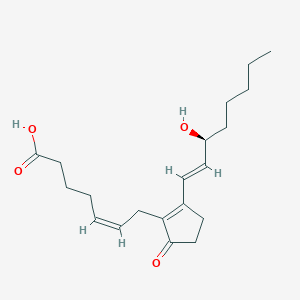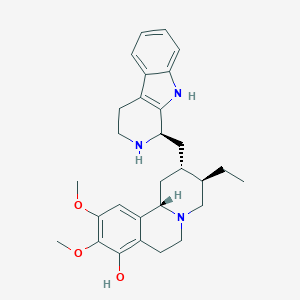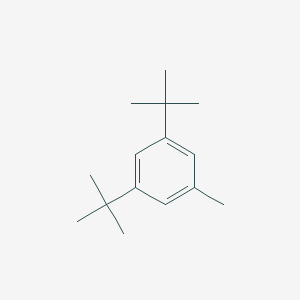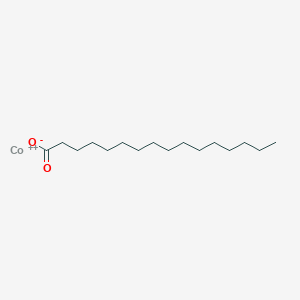
Cobalt dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt dipalmitate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cobalt salt of dipalmitic acid, which is a saturated fatty acid commonly found in animal and plant tissues. Cobalt dipalmitate is known for its ability to induce differentiation and proliferation of cells, making it a promising candidate for various applications in the biomedical and biotechnological fields.
Wirkmechanismus
The mechanism of action of cobalt dipalmitate is not fully understood, but it is believed to act through the activation of various signaling pathways. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and proliferation. It has also been shown to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
Cobalt dipalmitate has been shown to induce differentiation and proliferation of various cell types, including stem cells, fibroblasts, and cancer cells. It has also been shown to increase the production of extracellular matrix proteins, which are important for tissue engineering and regeneration. In addition, it has been shown to increase the expression of various genes involved in cell differentiation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using cobalt dipalmitate in lab experiments is its ability to induce differentiation and proliferation of cells, making it a useful tool for studying cell biology and tissue engineering. Another advantage is its stability and ease of use, as it can be easily synthesized and purified. However, one limitation is its potential toxicity, as high concentrations of cobalt dipalmitate can be toxic to cells. Another limitation is its cost, as it can be expensive to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on cobalt dipalmitate. One direction is to further study its mechanism of action, in order to better understand how it induces differentiation and proliferation of cells. Another direction is to study its potential applications in tissue engineering and regenerative medicine, particularly in the development of biomaterials and scaffolds. Additionally, further research can be done to explore its potential anti-cancer properties and its applications in biosensor development.
Synthesemethoden
Cobalt dipalmitate can be synthesized by reacting cobalt chloride with dipalmitic acid in a solvent such as ethanol. The reaction produces cobalt dipalmitate as a solid precipitate, which can be further purified by recrystallization. The purity of the compound can be verified by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Cobalt dipalmitate has been extensively studied for its potential applications in various fields. In the biomedical field, it has been shown to induce differentiation and proliferation of cells, making it a promising candidate for tissue engineering and regenerative medicine. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
In the biotechnological field, cobalt dipalmitate has been studied for its potential applications in enzyme immobilization and biosensor development. It has been shown to improve the stability and activity of enzymes when immobilized on cobalt dipalmitate-modified surfaces. It has also been used as a mediator for biosensors, improving the sensitivity and selectivity of the sensors.
Eigenschaften
CAS-Nummer |
14582-18-4 |
|---|---|
Produktname |
Cobalt dipalmitate |
Molekularformel |
C16H31CoO2+ |
Molekulargewicht |
314.35 g/mol |
IUPAC-Name |
cobalt(2+);hexadecanoate |
InChI |
InChI=1S/C16H32O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
InChI-Schlüssel |
MXOPZYMTIDUJHL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Andere CAS-Nummern |
14582-18-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



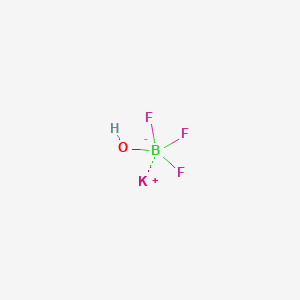
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
